molecular formula C7H12N2O2 B237813 Mubenoside A CAS No. 135630-75-0

Mubenoside A

Cat. No.: B237813
CAS No.: 135630-75-0
M. Wt: 885 g/mol
InChI Key: OYDWTLURLATONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mubenoside A is a glycoside compound identified in the callus extract of 牛藤果 (a plant species, possibly Stauntonia hexaphylla), as well as in ethanol extracts of Musa paradisiac (plantain) . Structurally, it is characterized by a glycosidic linkage involving β-D-glucopyranosyl and β-D-fucopyranoside moieties attached to a steroidal or triterpenoid aglycone backbone (exact structure pending further elucidation in the provided evidence). Pharmacologically, this compound exhibits antiparasitic activity against Ascaris (roundworm) and Trichuris (whipworm) infections, and it is traditionally used for treating abscesses, hernias, and parasitic infestations .

Properties

CAS No.

135630-75-0

Molecular Formula

C7H12N2O2

Molecular Weight

885 g/mol

IUPAC Name

2-hydroxy-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C45H72O17/c1-40(2)26-9-12-44(6)27(8-7-21-22-17-41(3,56)13-15-45(22,39(54)55)16-14-43(21,44)5)42(26,4)11-10-28(40)60-38-35(62-37-33(53)30(50)24(48)20-58-37)34(31(51)25(18-46)59-38)61-36-32(52)29(49)23(47)19-57-36/h7,22-38,46-53,56H,8-20H2,1-6H3,(H,54,55)

InChI Key

OYDWTLURLATONI-UHFFFAOYSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)C)CC=C7C3(CCC8(C7CC(CC8)(C)O)C(=O)O)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)C)CC=C7C3(CCC8(C7CC(CC8)(C)O)C(=O)O)C)C)C

Synonyms

3,20-dihydroxy-30-norolean-12-en-28-oic acid 3-O-(beta-xylopyranosyl(1-2)-alpha-arabinopyranosyl(1-3))-beta-glucopyranside
mubenoside A

Origin of Product

United States

Chemical Reactions Analysis

General Principles of Bioorthogonal Reactions

Bioorthogonal reactions in living systems must avoid interference with endogenous biomolecules . Key triggers include:

  • pH gradients : Acidic environments (e.g., lysosomes) can hydrolyze acetals, hydrazones, or oximes .

  • Redox conditions : Cellular reducing agents like glutathione (GSH) or oxidizing species like ROS may activate prodrugs .

Potential Prodrug Chemistry for Mubenoside A

If this compound is a prodrug, its activation could involve cleavage of covalent bonds under physiological conditions:

Protective Group Released Molecule Chemical Trigger
OximeAldehyde/KetoneAcidic pH
AcylhydrazoneHydrazideAcidic pH
NitroneN-substituted hydroxylamineAcidic pH

Computational Mechanistic Analysis

Theoretical studies of reaction mechanisms (e.g., H-transfer reactions) involve curvature diagrams to track reaction phases . For this compound, such analysis might reveal:

  • Reaction phases : Initial deformation of molecular frameworks, followed by bond cleavage and product formation .

  • Energy barriers : Computational methods like B3LYP/6-311G(d,p) could estimate activation energies for cleavage .

Limitations of Current Data

  • No direct references : The search results do not mention this compound specifically.

  • Speculative nature : The above analysis applies generic principles to hypothetical scenarios.

For a definitive analysis of this compound, primary research articles or patents detailing its synthesis and reactivity would be required. The lack of specific data in the provided sources limits the depth of this response.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Mubenoside A belongs to a class of glycosides and saponins, which are widely distributed in plants. Below is a detailed comparison with co-occurring and structurally analogous compounds identified in Musa paradisiac extracts and related literature:

Structural Comparison

Table 1: Structural and Functional Features of this compound and Analogous Compounds
Compound Name Source Aglycone Type Glycosidic Moieties Known Pharmacological Activities
This compound 牛藤果, Musa paradisiac Undefined (steroidal/triterpenoid) 1-O-β-D-glucopyranosyl (1→2)-β-D-fucopyranoside Antiparasitic, anti-inflammatory
25(R)-Ruscogenin-1-O-β-D-glucopyranosyl (1→2)-β-D-fucopyranoside Musa paradisiac Steroidal (Ruscogenin) Same as this compound Anti-inflammatory, neuroprotective*
Oleanolic acid 3-O-β-D-xylopyranosyl-(1→2)-α-L-arabinopyranosyl-28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside Musa paradisiac Triterpenoid (Oleanolic acid) Complex branched chain with xylose, arabinose, and glucose Hepatoprotective, antiviral*
Raddeanoside Musa paradisiac Triterpenoid Unspecified (likely multi-sugar substitutions) Anti-tumor, immunomodulatory*
Ginsenoside Rh4 Musa paradisiac Triterpenoid (Dammarane) 20(S)-protopanaxadiol core with glucose and xylose Anticancer, antioxidant*
Key Observations:

Backbone Diversity: this compound and 25(R)-Ruscogenin glycoside share identical glycosidic linkages but differ in aglycone structure (steroidal vs. undefined). This divergence may influence membrane interaction and receptor specificity . Oleanolic acid glycosides feature a triterpenoid backbone, which is associated with enhanced hepatoprotective effects compared to steroidal saponins .

Sugar Chain Complexity: this compound has a simpler disaccharide chain (glucose-fucose), while Oleanolic acid derivatives exhibit branched chains with xylose and arabinose. Increased glycosylation may improve water solubility but reduce bioavailability due to molecular size .

Functional Implications: Co-occurrence in Musa paradisiac suggests synergistic roles in plant defense or metabolic regulation. For example, Ginsenoside Rh4 and Raddeanoside may complement this compound’s antiparasitic activity through immunomodulatory or antioxidant mechanisms .

Pharmacological Contrasts

  • Antiparasitic Activity: this compound is explicitly noted for efficacy against nematodes, whereas similar compounds like Ginsenoside Rh4 and Raddeanoside are more associated with anticancer and anti-inflammatory actions .

Q & A

Q. How can researchers mitigate bias in this compound’s anti-cancer efficacy studies?

  • Methodological Answer : Implement blinding during data collection/analysis. Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Use orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 activity) to cross-validate findings .

Q. What are common pitfalls in interpreting this compound’s bioavailability data?

  • Methodological Answer : Avoid extrapolating rodent data to humans without allometric scaling. Account for first-pass metabolism using liver microsome assays. Use physiologically based pharmacokinetic (PBPK) modeling to predict human exposures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mubenoside A
Reactant of Route 2
Mubenoside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.